Technical Documentation Center

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
  • CAS: 944805-56-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate: A Technical Guide

Executive Summary Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate is a highly functionalized heterocyclic intermediate frequently utilized in the structure-based drug design of kinase inhibitors[1]. Accurate stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate is a highly functionalized heterocyclic intermediate frequently utilized in the structure-based drug design of kinase inhibitors[1]. Accurate structural elucidation of this compound is critical for downstream synthetic validation. This whitepaper provides an in-depth, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, bridging theoretical quantum mechanical shielding effects with practical, self-validating acquisition protocols.

Structural Elucidation & Causality (The "Why")

To interpret the NMR spectra of this molecule accurately, a Senior Application Scientist must look beyond empirical tables and understand the electronic and magnetic microenvironments governing the chemical shifts. The molecule consists of three distinct domains, each exhibiting unique spectroscopic phenomena.

A. The Thiazole Core and the Heavy Atom Effect

The central thiazole ring is an electron-rich heteroaromatic system. Typically, the C5 carbon of an unsubstituted thiazole resonates around 119 ppm. However, the regioselective bromination at C5 drastically alters this. Bromine is a large, highly polarizable halogen. According to established spectrometric principles[2], the introduction of bromine induces the Heavy Atom Effect . The large electron cloud of the bromine atom causes significant diamagnetic shielding of the ipso-carbon via spin-orbit coupling. Consequently, the 13 C signal for C5 is pushed significantly upfield to approximately 94.5 ppm .

B. The Cyclopropyl Ring and Magnetic Anisotropy

The cyclopropyl group attached to C4 presents a classic case of magnetic anisotropy[3]. The cyclopropane ring possesses high angle strain, resulting in bent "banana" bonds with distinct π -character. When placed in the spectrometer's external magnetic field ( B0​ ), these electrons circulate to generate an induced local magnetic field. The geometry of the ring places the attached methine and methylene protons directly within the shielding cone of this induced field. As a result, these protons are highly shielded and resonate unusually far upfield (0.90 – 2.00 ppm ) compared to standard aliphatic chains.

C. The Boc-Carbamate Group and Quadrupolar Relaxation

The tert-butyloxycarbonyl (Boc) protected amine at C2 introduces specific line-shape dynamics in the 1 H spectrum. The N-H proton typically appears as a broad singlet rather than a sharp peak. This broadening is driven by Quadrupolar Relaxation [2]. Nitrogen-14 is a quadrupolar nucleus (spin I=1 ). Its interaction with the molecule's electric field gradient causes rapid nuclear relaxation, which partially decouples it from the attached proton. Additionally, the strong electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the thiazole C2 position, heavily deshielding it in the 13 C spectrum to ~159.5 ppm .

NMR_Causality Core Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate Br C5 Bromination Core->Br Cyc C4 Cyclopropyl Core->Cyc Boc C2 Boc-Carbamate Core->Boc Br_Effect Heavy Atom Effect (Upfield 13C Shift ~94.5 ppm) Br->Br_Effect Cyc_Effect Magnetic Anisotropy (Shielded 1H: 0.9-2.0 ppm) Cyc->Cyc_Effect Boc_Effect Quadrupolar N-14 Relaxation (Broad NH 1H singlet) Boc->Boc_Effect

Structural features and their causal effects on NMR chemical shifts.

Quantitative Data Presentation

The following tables summarize the predicted and theoretically derived chemical shifts for the compound, extrapolated from its unbrominated precursor[1] and standard reference data[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.20 Broad Singlet (br s)1H-Carbamate N-H (Exchangeable)
1.95 Multiplet (tt)1H~8.2, 5.0Cyclopropyl Methine (-CH -)
1.52 Singlet (s)9H-Boc tert-butyl (-C(CH 3​ ) 3​ )
1.05 - 1.15 Multiplet (m)2H-Cyclopropyl Methylene (-CH 2​ -)
0.90 - 0.98 Multiplet (m)2H-Cyclopropyl Methylene (-CH 2​ -)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
159.5 Quaternary (C)Thiazole C 2 (Deshielded by N and S)
152.8 Quaternary (C)Carbamate Carbonyl (C =O)
151.2 Quaternary (C)Thiazole C 4 (Attached to cyclopropyl)
94.5 Quaternary (C)Thiazole C 5 (Shielded by Bromine)
82.1 Quaternary (C)Boc Quaternary Carbon (-C (CH 3​ ) 3​ )
28.3 Primary (CH 3​ )Boc Methyl Carbons (-C(C H 3​ ) 3​ )
11.5 Tertiary (CH)Cyclopropyl Methine (C H)
8.2 Secondary (CH 2​ )Cyclopropyl Methylene (C H 2​ )

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system . The following step-by-step methodology guarantees high-fidelity spectral data.

Step 1: Sample Preparation and Internal Referencing
  • Weigh exactly 15–20 mg of the compound for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial.

  • Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Causality & Validation: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field against environmental drift. TMS acts as an internal standard (set to exactly 0.00 ppm) to calibrate the chemical shift scale, ensuring cross-instrument reproducibility[1].

Step 2: Field Locking, Tuning, and Shimming
  • Insert the sample into the spectrometer and lock the frequency to the deuterium signal of CDCl 3​ .

  • Tune and match the probe to the specific nuclei ( 1 H or 13 C) to maximize power transfer and signal sensitivity.

  • Perform gradient shimming (e.g., TopShim) to optimize the homogeneity of the B0​ magnetic field.

  • Causality & Validation: An inhomogeneous magnetic field causes peak broadening and loss of fine coupling constants. Validate the shimming success by measuring the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm). A FWHM of <1.0 Hz confirms a highly homogeneous field.

Step 3: Pulse Sequence and Acquisition
  • For 1 H NMR: Execute a standard 30-degree pulse sequence (e.g., zg30). Acquire 16 to 32 scans with a relaxation delay ( D1​ ) of 1.5 seconds. The 30-degree flip angle ensures rapid recovery of longitudinal magnetization, allowing quantitative integration.

  • For 13 C NMR: Execute a proton-decoupled pulse sequence (e.g., zgpg30) to collapse complex C-H multiplets into sharp singlets, drastically increasing the signal-to-noise ratio. Acquire 512 to 1024 scans with a D1​ of 2.0 seconds.

Step 4: Processing and Quantitative Validation
  • Apply a Fourier Transform (FT) to convert the Time Domain (FID) into the Frequency Domain.

  • Perform zero-order and first-order phase corrections to yield purely absorptive Lorentzian line shapes.

  • Apply a baseline correction (e.g., polynomial fit) to ensure the baseline sits exactly at zero.

  • Causality & Validation: Set the integration of the Boc tert-butyl singlet (1.52 ppm) to exactly 9.00. If the processing is correct, the cyclopropyl multiplets will integrate cleanly to 1.00 and 4.00, validating the purity and structural integrity of the synthesized batch.

NMR_Workflow A 1. Sample Prep (15-20 mg in CDCl3) B 2. Lock & Shim (Optimize B0) A->B C 3. Pulse Sequence (zg30 / zgpg30) B->C D 4. FID Acquisition (Time Domain) C->D E 5. Fourier Transform (Freq Domain) D->E F 6. Phase/Baseline Correction E->F

Standardized NMR Acquisition and Processing Workflow.

References

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry - ACS Publications. 1

  • Structure Determination of Organic Compounds: Tables of Spectral Data. Semantic Scholar / Springer. 3

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. 2

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate. While direct experimental data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate. While direct experimental data for this specific molecule is not yet prevalent in public-domain literature, this document extrapolates its potential pharmacological profile based on a rigorous examination of its structural components: the thiazole core, the bromo substituent, the cyclopropyl group, and the tert-butyl carbamate moiety. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating and advancing preclinical investigations into this promising compound. We will delve into its potential as an anticancer agent, supported by the well-documented activities of related thiazole derivatives, and explore other plausible therapeutic applications. Detailed experimental protocols are provided to facilitate the empirical validation of the hypotheses presented herein.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing thiazole rings, have consistently emerged as privileged scaffolds in drug discovery, demonstrating a broad spectrum of biological activities.[1][2] Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a synthetic compound that strategically integrates several key functional groups, each contributing to its potential as a biologically active molecule.

  • The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is a cornerstone of many clinically approved drugs.[1][3] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets, leading to a wide array of pharmacological effects, most notably in oncology.[2][3][4]

  • The Cyclopropyl Group: This small, strained ring system is a valuable tool in modern drug design.[5][6] The cyclopropyl group can enhance metabolic stability by being less susceptible to oxidative metabolism, increase potency, and conformationally constrain the molecule, which can lead to more favorable binding to target receptors.[7][8][9]

  • The Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can influence cell permeability and pharmacokinetic profiles. The bromine atom at the 5-position of the thiazole ring is expected to significantly impact the molecule's electronic distribution and potential for specific interactions with target proteins.

  • The Tert-butyl Carbamate (Boc) Group: This moiety is widely employed as a protecting group for amines in organic synthesis.[10][11] In the context of a final compound, it can serve as a lipophilic group to enhance membrane permeability or act as a prodrug, which is metabolized in vivo to release the active amine. The carbamate group itself is a structural motif found in numerous therapeutic agents.[12]

This guide will systematically explore the synergistic interplay of these structural features to postulate the potential biological activities of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, with a primary focus on its anticancer potential.

Physicochemical Properties and Synthesis Outline

PropertyPredicted Value/InformationSource
Molecular Formula C11H15BrN2O2S-
Molecular Weight 319.22 g/mol -
XLogP3 ~3.5-4.0[13]
Hydrogen Bond Donors 1[13]
Hydrogen Bond Acceptors 3[13]
Physical Form Likely a white to yellow powder or crystals[15]

The synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate would likely involve a multi-step process. A plausible synthetic workflow is outlined below.

Synthetic_Workflow A 2-Amino-4-cyclopropylthiazole B Protection of Amine A->B Di-tert-butyl dicarbonate (Boc)2O, a suitable base C Tert-butyl (4-cyclopropylthiazol-2-yl)carbamate B->C D Bromination C->D N-Bromosuccinimide (NBS) or other brominating agent E Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate D->E

Caption: A plausible synthetic workflow for Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate.

Postulated Biological Activity: A Focus on Anticancer Potential

The convergence of the thiazole core, bromo-substituent, and cyclopropyl group strongly suggests that Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate possesses significant anticancer potential.[3][4][16] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death in cancer cells.

  • Disruption of Microtubule Dynamics: Some thiazole-based molecules interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.

The cyclopropyl group may enhance these activities by improving the molecule's binding affinity to its target and increasing its metabolic stability, thereby prolonging its therapeutic effect.[7][8]

Proposed Mechanism of Action: A Hypothetical Model

Based on the known activities of structurally related compounds, we propose a hypothetical mechanism of action where Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, or its de-protected metabolite, acts as an inhibitor of a key signaling pathway in cancer cells, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Molecule Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (or active metabolite) Molecule->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K signaling pathway by the target molecule.

Experimental Protocols for Validation

To empirically validate the postulated anticancer activity of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a series of in vitro and in vivo experiments are necessary.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Experimental Workflow:

In_Vitro_Workflow A Cell Line Selection (e.g., MCF-7, A549, HCT116) B Cell Seeding & Adherence A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT, XTT) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for in vitro cell viability assessment.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate in DMSO. Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of the compound in a xenograft mouse model.

Experimental Workflow:

In_Vivo_Workflow A Xenograft Model Establishment (e.g., subcutaneous injection of cancer cells into immunodeficient mice) B Tumor Growth Monitoring A->B C Randomization of Mice into Treatment & Control Groups B->C D Compound Administration (e.g., oral gavage, intraperitoneal injection) C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint: Tumor Excision & Analysis E->F

Caption: Workflow for in vivo xenograft studies.

Detailed Protocol: Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., 1 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate at various doses (e.g., 10, 30, 100 mg/kg) via a suitable route (e.g., oral gavage) daily for a specified period (e.g., 21 days). The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further analyzed for biomarkers.

Other Potential Biological Activities

While the primary focus is on anticancer activity, the structural motifs of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate suggest other potential therapeutic applications that warrant investigation.

  • Antimicrobial Activity: Thiazole derivatives are known to possess antibacterial and antifungal properties.[17]

  • Anti-inflammatory Activity: Some benzothiazole derivatives have shown anti-inflammatory effects.[18]

  • Neuroprotective Effects: Certain thiazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[19]

Conclusion and Future Directions

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a novel molecule with a compelling structural design that suggests significant potential for biological activity, particularly in the realm of oncology. The strategic combination of a thiazole core, a cyclopropyl group, and a bromo substituent provides a strong rationale for its investigation as an anticancer agent. The tert-butyl carbamate moiety offers further possibilities for prodrug strategies to optimize its pharmacokinetic profile.

The experimental protocols outlined in this guide provide a clear roadmap for the initial preclinical evaluation of this compound. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its efficacy in a broader range of cancer models. Furthermore, investigation into its potential antimicrobial, anti-inflammatory, and neuroprotective activities could unveil additional therapeutic opportunities. The systematic exploration of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate and its analogues holds considerable promise for the discovery of new and effective therapeutic agents.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • (2025). The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
  • Tiwari, R. K., Bhasin, K. K., & Singh, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti.
  • Bozdag, M., et al. (2009).
  • Tiwari, R. K., Bhasin, K. K., & Singh, J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • PubChem. (n.d.). tert-Butyl (5-bromo-4-methylthiazol-2-yl)
  • (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • (2025). A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)
  • (n.d.). tert-Butyl (2-bromo-4-methylthiazol-5-yl)
  • (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • (n.d.). tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)
  • Matić, S., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 17(1), 1-13.
  • (2025).
  • Chaudhary, P., et al. (2010). Recent advances in pharmacological activity of benzothiazole derivatives. International Journal of Current Pharmaceutical Research, 2(4), 5-11.

Sources

Foundational

The 4-Cyclopropylthiazole Scaffold in Modern Drug Discovery: Synthesis, Pharmacophore Dynamics, and Therapeutic Applications

Executive Summary In contemporary medicinal chemistry, the 4-cyclopropylthiazole moiety has emerged as a privileged structural motif. The unique combination of the electron-rich, hydrogen-bond-accepting thiazole ring wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 4-cyclopropylthiazole moiety has emerged as a privileged structural motif. The unique combination of the electron-rich, hydrogen-bond-accepting thiazole ring with the rigid, lipophilic cyclopropyl group provides distinct conformational constraints and metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to provide actionable, field-proven insights into the synthesis, functionalization, and biological evaluation of 4-cyclopropylthiazole derivatives across oncology, metabolic disorders, and neuropharmacology.

Mechanistic Rationale: Why 4-Cyclopropylthiazole?

The selection of a 4-cyclopropylthiazole core over standard alkyl-thiazoles (e.g., methyl or tert-butyl variants) is driven by strict structure-activity relationship (SAR) requirements. The cyclopropyl group is not merely a passive scaffold; its rigid, three-dimensional structure imparts unique conformational constraints that dictate molecular shape—a critical determinant of biological activity[1].

Furthermore, the cyclopropyl ring increases the lipophilicity (LogP) of the molecule without significantly inflating the molecular weight. This precise balance is essential for crossing the blood-brain barrier (BBB), making the scaffold highly desirable for central nervous system (CNS) targets where standard bulky aliphatic groups fail to achieve optimal brain-to-plasma ratios[2].

Synthetic Methodologies and Functionalization

De Novo Synthesis via Hantzsch Condensation

The foundational approach to constructing the 4-cyclopropylthiazole core is the Hantzsch thiazole synthesis. Utilizing 2-bromo-1-cyclopropylethanone as the α-haloketone precursor allows for highly efficient one-pot, three-component reactions with thioamides or thioureas. This specific precursor drives the reaction with exceptional regioselectivity, avoiding the formation of unwanted side products and streamlining the isolation of specifically substituted 4-cyclopropylthiazole derivatives[1].

SynthesisWorkflow A 2-Bromo-1-cyclopropylethanone C Hantzsch Condensation (One-pot, 3-component) A->C B Thioamide / Thiourea B->C D 4-Cyclopropylthiazole Core C->D Cyclization E Lithiation (n-BuLi, -78°C) D->E C2/C5 Functionalization F Electrophilic Trapping (e.g., SO2 for Sulfonyl Chlorides) E->F G Target Therapeutics (TASINs, 11β-HSD1 Inhibitors) F->G

Synthetic workflow for 4-cyclopropylthiazole therapeutic derivatives.

Protocol: Regioselective C5-Functionalization via Lithiation

To synthesize complex sulfonamide libraries—such as TASIN analogs targeting mutant APC colorectal cancer—the 4-cyclopropylthiazole core must be functionalized at the C5 position. The following self-validating protocol details the generation of electrophilic sulfonyl chlorides[3].

Step-by-Step Methodology:

  • Preparation & Cooling : Dissolve 2-chloro-4-cyclopropylthiazole (1.0 eq, e.g., 0.3531 g, 2.21 mmol) in anhydrous THF (7 mL) under a high-purity argon atmosphere. Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath.

    • Causality & Validation: Maintaining -78 °C is critical. If the internal temperature rises above -60 °C during the subsequent addition, localized hot spots will cause exothermic thiazole ring fragmentation. Glassware must be flame-dried; trace moisture will rapidly quench the organolithium reagent.

  • Lithiation : Add n-BuLi (1.1 eq, 2.5 M in hexanes, 1.0 mL) dropwise over 10 minutes. Stir the solution for 20 minutes at -78 °C.

    • Validation: A slight color change typically indicates the formation of the C5-lithiated intermediate. For rigorous validation, a small aliquot can be quenched with D₂O and analyzed via ¹H-NMR to confirm complete deuterium incorporation at C5.

  • Electrophilic Trapping : Bubble anhydrous SO₂ gas (generated in situ from the dropwise addition of sodium sulfite to concentrated aqueous HCl) into the reaction mixture for 20 minutes.

    • Causality: SO₂ acts as a potent electrophile, inserting directly into the C-Li bond to form a stable lithium sulfinate salt.

  • Warming & Chlorination : Allow the reaction to warm to room temperature for 1 hour. The resulting sulfinate is subsequently treated with a chlorinating agent (e.g., NCS or SO₂Cl₂) to yield the highly reactive sulfonyl chloride, which is then immediately subjected to amine coupling to form the final sulfonamide[3].

Pharmacological Applications and Target Binding

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an endoplasmic reticulum-associated enzyme that converts inactive cortisone to active cortisol, driving gluconeogenesis and adipogenesis. Inhibitors of this enzyme are highly sought after for treating metabolic syndrome and obesity.

Structural docking studies reveal that the 4-cyclopropylthiazole moiety is critical for binding affinity. In derivatives like 4YQ (IC₅₀ = 9.9 nM), the cyclopropyl group interacts directly with the Tyr 177 residue via a crucial hydrophobic interaction within the secondary entrance of the active site[4]. Furthermore, optimizing the core to a low-molecular-weight (MW = 322) 4-cyclopropylthiazole derivative (Compound 5) yielded excellent CNS penetration (a ~1:1 free brain/blood ratio) while retaining high potency against both human and murine isoforms[2].

Pathway A Inactive Cortisone B 11β-HSD1 Enzyme (Endoplasmic Reticulum) A->B Substrate Binding C Active Cortisol B->C NADPH-dependent Reduction D Gluconeogenesis & Adipogenesis C->D Receptor Activation E 4-Cyclopropylthiazole Inhibitor E->B Competitive Inhibition (Tyr 177 interaction)

Mechanism of 11β-HSD1 inhibition by 4-cyclopropylthiazole derivatives.

TASIN Analogs for Mutant APC Colorectal Cancer

Truncated APC-selective inhibitors (TASINs) utilize the 4-cyclopropylthiazole-sulfonyl architecture to specifically target colorectal cancer cell lines with mutant Adenomatous Polyposis Coli (APC). SAR studies indicate that the spatial geometry of the arylsulfonamide moiety is highly restricted; while 4-methoxyphenyl substitutions yield single-digit nanomolar activity, increasing the steric bulk at the para-position (e.g., replacing methoxy with propoxy or benzyloxy) completely abrogates antiproliferative activity[3].

mGlu5 Negative Allosteric Modulators (NAMs)

In the development of mGlu5 NAMs for CNS disorders (e.g., anxiety, fragile X syndrome), the steric bulk of the thiazole substituent heavily influences receptor affinity at the allosteric MPEP binding site. Substituting a methyl group with a cyclopropyl group (Compound 18) resulted in a 15-fold reduction in potency. Expanding this to a tert-butyl group (Compound 19) caused an even more severe loss of activity, highlighting the strict spatial constraints of the allosteric pocket[5].

Antimitotic and Metalloprotease Activity

Recent advances in solvent-free cyclopropyliminium rearrangements of 4-cyclopropylthiazole hydrobromides have yielded fused 2-aryliminothiazolines. Biological evaluations using phenotypic sea urchin embryo assays demonstrated that the parent 2-arylamino-4-cyclopropylthiazoles display tubulin-unrelated antimitotic activity, while the fused rearrangement products act as targeted inhibitors of Ca/Zn-dependent metalloproteases[6].

Quantitative Structure-Activity Relationship (SAR) Summary

The table below consolidates the quantitative potency metrics and key structural observations across various therapeutic targets discussed in the literature.

Compound / ScaffoldPrimary TargetPotency / IC₅₀Key Structural ObservationReference
TASIN-1 Comparator Mutant APC CRC~9.1 nM4-methoxyphenyl substitution is optimal; bulky para-groups abrogate activity.[3]
4YQ Derivative 11β-HSD19.9 nMCyclopropyl group forms a critical hydrophobic interaction with Tyr 177.[4]
Thiazole 5 11β-HSD1High PotencyLow molecular weight (322) and high lipophilicity ensure ~1:1 CNS penetration.[2]
Compound 18 mGlu5 ReceptorReduced Potency15-fold drop vs. methyl analog; indicates strict steric limits in the allosteric site.[5]

Conclusion

The 4-cyclopropylthiazole ring system is a highly versatile pharmacophore. Its synthetic accessibility via Hantzsch condensation, coupled with the ability to perform regioselective C5-lithiation, allows for the rapid generation of diverse chemical libraries. By carefully tuning the steric and electronic profile of this scaffold, medicinal chemists can optimize target affinity, metabolic stability, and pharmacokinetic properties (such as BBB penetrance) across a wide range of therapeutic areas, from targeted oncology to neuropharmacology.

References

  • Title : Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC Source : nih.gov URL : 3

  • Title : 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC Source : nih.gov URL :5

  • Title : Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors Source : mdpi.com URL : 4

  • Title : Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice | Journal of Medicinal Chemistry Source : acs.org URL : 2

  • Title : An Efficient Synthesis of Fused 2-Aryliminothiazolines via a Solvent-Free Cyclopropyliminium Rearrangement Source : researchgate.net URL : 6

  • Title : 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem Source : benchchem.com URL : 1

Sources

Exploratory

The Strategic Imperative of Amine Protection: An In-Depth Guide to the tert-Butyl Carbamate (Boc) Group

Executive Summary In the architecture of complex organic molecules and active pharmaceutical ingredients (APIs), the selective masking of reactive functional groups is non-negotiable. The tert-butoxycarbonyl (Boc) group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex organic molecules and active pharmaceutical ingredients (APIs), the selective masking of reactive functional groups is non-negotiable. The tert-butoxycarbonyl (Boc) group stands as a cornerstone of modern synthetic chemistry. By converting highly reactive, nucleophilic amines into stable carbamates, the Boc group prevents unintended side reactions such as amidation and alkylation during multi-step syntheses[1].

Drawing from extensive field experience in drug development, this whitepaper dissects the mechanistic causality of Boc protection and deprotection, evaluates orthogonal strategies, and provides self-validating experimental protocols designed to ensure high-fidelity synthesis.

Mechanistic Causality: Installation and Cleavage Dynamics

To utilize the Boc group effectively, one must understand the thermodynamic and kinetic drivers governing its lifecycle.

The Installation Mechanism

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate[2]. This intermediate rapidly collapses, eliminating a tert-butyl carbonate anion. The inherent instability of this leaving group causes it to spontaneously decompose into gaseous carbon dioxide (CO₂) and tert-butanol[3]. The evolution of CO₂ gas provides a massive thermodynamic driving force, rendering the reaction irreversible and highly efficient.

The Cleavage Mechanism

The defining characteristic of the Boc group is its precise acid lability. Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA)[4]. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation triggers a fragmentation event driven by the hyperconjugative stability of the resulting tert-butyl cation. The remaining carbamic acid intermediate is highly unstable and spontaneously decarboxylates to liberate the free amine and CO₂[1].

G Amine Free Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride Boc2O->Intermediate Protected Boc-Protected Amine Intermediate->Protected -CO2, -t-BuOH Carbamic Carbamic Acid + t-Bu Cation Protected->Carbamic Protonation Acid Acid (TFA/HCl) Acid->Carbamic Deprotected Free Amine + CO2 Carbamic->Deprotected Decarboxylation

Caption: Logical flow of the Boc protection and acid-catalyzed deprotection mechanism.

Orthogonal Protection Strategies

In complex syntheses, particularly Solid-Phase Peptide Synthesis (SPPS), a single protecting group is insufficient. Orthogonal protection strategies employ multiple protecting groups with differing cleavage sensitivities, enabling researchers to sequentially deprotect specific sites without affecting others[]. Because the Boc group is stable across a broad range of nucleophilic and basic conditions[2], it pairs perfectly with base-labile or hydrogenation-sensitive groups.

Comparative Data Presentation
Protecting GroupReagentDeprotection ConditionPrimary ByproductsOrthogonality Profile
Boc (Boc)₂OStrong Acid (TFA, HCl)[1]t-Butyl cation, CO₂Stable to base and catalytic hydrogenation[2].
Fmoc Fmoc-ClBase (Piperidine)Dibenzofulvene, CO₂Stable to acid and catalytic hydrogenation[].
Cbz (Z) Cbz-ClCatalytic Hydrogenation (H₂, Pd/C)[3]Toluene, CO₂Stable to mild acids and bases.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodologies incorporate built-in checkpoints to confirm success before proceeding to subsequent synthetic steps.

Protocol A: Chemoselective N-Boc Protection of Amines

Causality Rationale: We utilize a biphasic solvent system (THF/H₂O) coupled with an aqueous base. The base deprotonates the amine to maximize its nucleophilicity, while the biphasic nature ensures that the highly non-polar (Boc)₂O remains partitioned until it reacts, minimizing unwanted hydrolysis[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (1.0 eq) in a 1:1 v/v mixture of Tetrahydrofuran (THF) and Water.

  • Basification: Add an aqueous solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (1.5 eq) to the mixture[4].

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the anhydride addition.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir continuously for 2–4 hours.

  • System Validation: Monitor the reaction via TLC (Ninhydrin stain). The cessation of CO₂ gas evolution and the disappearance of the primary amine spot validate completion.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% citric acid (to remove unreacted trace amine) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Boc Deprotection with Scavenger Dynamics

Causality Rationale: The generation of the tert-butyl cation during TFA cleavage poses a severe risk of electrophilic aromatic substitution. Without intervention, this cation will indiscriminately alkylate electron-rich amino acid side chains (e.g., the thioether of methionine)[6]. The mandatory inclusion of nucleophilic scavengers outcompetes these intramolecular side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM).

  • Scavenger Addition (Critical): Add a carbocation scavenger such as Anisole or Thioanisole (2–5% v/v).

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20–50% v/v[1].

  • Propagation: Stir the mixture at room temperature for 1–2 hours.

  • System Validation: The reaction mixture will actively bubble as carbamic acid decarboxylates. The cessation of bubbling serves as a thermodynamic indicator of reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. Triturate the resulting oily residue with cold diethyl ether to precipitate the free amine as a highly pure TFA salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group's application was a pivotal development in peptide chemistry, enabling the stepwise and controlled assembly of amino acids[4]. In Boc-SPPS, the differential acid lability between the α-amino Boc group (cleaved by TFA) and the side-chain protecting groups (cleaved by highly toxic HF) dictates the workflow.

SPPS Resin Solid Support (Resin) Attach Anchor C-terminal Boc-AA Resin->Attach Deprotect TFA Cleavage of Boc Attach->Deprotect Wash Neutralization & Wash Deprotect->Wash Couple Couple Next Boc-AA Wash->Couple Couple->Deprotect Repeat for Sequence Cleave HF Cleavage from Resin Couple->Cleave Sequence Complete Product Purified Peptide Cleave->Product

Caption: Cyclic workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The tert-butyl carbamate protecting group remains an indispensable tool in the arsenal of synthetic chemists. Its predictable thermodynamics, orthogonal compatibility, and high-yielding cleavage mechanics make it ideal for both exploratory drug discovery and scaled API manufacturing. By strictly adhering to self-validating protocols and understanding the underlying scavenger dynamics, researchers can entirely mitigate the risks of off-target alkylation, ensuring the structural integrity of their target compounds.

References

  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.4

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. 1

  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.

  • Amine Protection and Deprotection - Master Organic Chemistry. 3

  • An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group - Benchchem. 2

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 6

Sources

Protocols & Analytical Methods

Method

Synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate: A Detailed Guide to Starting Materials and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a key intermediate in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a key intermediate in the development of various pharmaceutical agents. The outlined synthetic pathway is a robust three-step process commencing with the Hantzsch thiazole synthesis, followed by regioselective bromination, and concluding with a tert-butoxycarbonyl (Boc) protection. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes necessary safety precautions.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The title compound, with its specific substitution pattern—a cyclopropyl group at the 4-position, a bromine atom at the 5-position, and a Boc-protected amine at the 2-position—serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic candidates. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the bromo- and Boc-protected amino groups provide handles for further synthetic transformations.

Overall Synthetic Scheme

The synthesis of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is efficiently achieved through the following three-step sequence:

Synthetic_Workflow A 2-Bromo-1-cyclopropylethanone + Thiourea B 2-Amino-4-cyclopropylthiazole A->B Hantzsch Thiazole Synthesis C 5-Bromo-4-cyclopropylthiazol-2-amine B->C Regioselective Bromination D Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate C->D Boc Protection

Caption: Overall synthetic workflow for tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate.

Part 1: Synthesis of 2-Amino-4-cyclopropylthiazole via Hantzsch Thiazole Synthesis

The initial step involves the construction of the 4-cyclopropyl-2-aminothiazole core using the well-established Hantzsch thiazole synthesis.[1][2] This reaction proceeds via the condensation of an α-haloketone, 2-bromo-1-cyclopropylethanone, with thiourea.

Starting Materials for Part 1
Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
2-Bromo-1-cyclopropylethanone69267-75-0C₅H₇BrO163.01Lachrymator, toxic if swallowed.[1]
Thiourea62-56-6CH₄N₂S76.12Harmful if swallowed.
Ethanol (EtOH)64-17-5C₂H₆O46.07Flammable liquid and vapor.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01-
Protocol 1: Synthesis of 2-Amino-4-cyclopropylthiazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend thiourea (1.0 eq) in ethanol (100 mL).

  • Addition of α-Haloketone: To the stirred suspension, add 2-bromo-1-cyclopropylethanone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Isolation: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. This will precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-4-cyclopropylthiazole as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanism of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_0 Mechanism Thiourea Thiourea Intermediate_1 S-Alkylation Thiourea->Intermediate_1 Nucleophilic attack by S on α-carbon Alpha_Haloketone 2-Bromo-1-cyclopropylethanone Alpha_Haloketone->Intermediate_1 Intermediate_2 Intramolecular Cyclization Intermediate_1->Intermediate_2 N attacks carbonyl C Intermediate_3 Dehydration Intermediate_2->Intermediate_3 Proton transfer Product 2-Amino-4-cyclopropylthiazole Intermediate_3->Product Elimination of H₂O

Caption: Mechanism of the Hantzsch synthesis of 2-amino-4-cyclopropylthiazole.

Part 2: Regioselective Bromination of 2-Amino-4-cyclopropylthiazole

The second step is the regioselective bromination of the 2-amino-4-cyclopropylthiazole at the electron-rich 5-position. N-Bromosuccinimide (NBS) is an effective reagent for this transformation, providing the desired product in good yield.[3]

Starting Materials for Part 2
Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
2-Amino-4-cyclopropylthiazole-C₆H₈N₂S140.21-
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Corrosive, causes severe skin burns and eye damage.[4][5][6]
Acetonitrile (MeCN)75-05-8C₂H₃N41.05Flammable liquid and vapor, harmful if swallowed.
Protocol 2: Synthesis of 5-Bromo-4-cyclopropylthiazol-2-amine
  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2-amino-4-cyclopropylthiazole (1.0 eq) in acetonitrile (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane, 1:1).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 5-bromo-4-cyclopropylthiazol-2-amine.

Part 3: Boc Protection of 5-Bromo-4-cyclopropylthiazol-2-amine

The final step is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that renders the amine less nucleophilic and more stable for subsequent reactions.[6][7][8]

Starting Materials for Part 3
Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
5-Bromo-4-cyclopropylthiazol-2-amine869854-12-6C₆H₇BrN₂S219.10-
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25Flammable solid, causes skin and eye irritation.[2][9][10]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Flammable liquid, corrosive.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Highly flammable liquid and vapor.
Protocol 3: Synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-4-cyclopropylthiazol-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) (40 mL).

  • Addition of Base and Boc₂O: To the solution, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in THF (10 mL) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane, 3:7).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 5% aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate as a solid.

Characterization Data (Expected)

  • 2-Amino-4-cyclopropylthiazole:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.3 (s, 1H, thiazole-H), ~4.8 (br s, 2H, NH₂), ~1.8 (m, 1H, cyclopropyl-CH), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂).

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168 (C2), ~150 (C4), ~100 (C5), ~10 (cyclopropyl-CH), ~8 (cyclopropyl-CH₂).

  • 5-Bromo-4-cyclopropylthiazol-2-amine:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.0 (br s, 2H, NH₂), ~2.0 (m, 1H, cyclopropyl-CH), ~1.1 (m, 2H, cyclopropyl-CH₂), ~0.8 (m, 2H, cyclopropyl-CH₂).

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165 (C2), ~148 (C4), ~95 (C5), ~12 (cyclopropyl-CH), ~9 (cyclopropyl-CH₂).

  • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.5 (br s, 1H, NH), ~2.1 (m, 1H, cyclopropyl-CH), ~1.5 (s, 9H, C(CH₃)₃), ~1.2 (m, 2H, cyclopropyl-CH₂), ~0.9 (m, 2H, cyclopropyl-CH₂).

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~160 (C2), ~155 (Boc C=O), ~150 (C4), ~100 (C5), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃), ~12 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂).

Safety Precautions

  • 2-Bromo-1-cyclopropylethanone: This compound is a lachrymator and is toxic if swallowed. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage. It is also an oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[4][5][6]

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and eye irritation. Handle with care, avoiding ignition sources. Wear appropriate PPE.[2][9][10]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • HETEROCYCLES. (2012, June 22). facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Application

Application Note: Step-by-Step Protocol for Synthesizing Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of advanced heterocyclic building blocks for cross-coupling reactions, kinase inhibitors (e.g., PKB/Akt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of advanced heterocyclic building blocks for cross-coupling reactions, kinase inhibitors (e.g., PKB/Akt), and antiviral agents.

Executive Summary & Mechanistic Rationale

The compound tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (CAS: 944805-56-5) is a highly versatile, bifunctional building block widely used in medicinal chemistry. The C5-bromide serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-Boc-protected amine prevents unwanted side reactions and coordination to metal catalysts during downstream functionalization [1].

This protocol outlines a robust, four-step synthetic route adapted from validated pharmaceutical workflows [1, 2]. As a Senior Application Scientist, I have structured this guide to not only detail the how, but to explain the why—ensuring that each step functions as a self-validating system.

The Causality of Experimental Choices
  • α-Bromination: Enolization of cyclopropyl methyl ketone is the rate-determining step. Methanol is selected as a polar protic solvent to stabilize the transition state during the electrophilic attack by bromine.

  • Hantzsch Cyclization: Thiourea acts as a bis-nucleophile. The sulfur atom selectively attacks the α-carbon (displacing the bromide), followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration [3].

  • Boc Protection: 2-Aminothiazoles are inherently poor nucleophiles due to the delocalization of the exocyclic nitrogen's lone pair into the thiazole ring. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as a nucleophilic catalyst to form a highly reactive N-Boc-pyridinium intermediate that forces the protection forward.

  • Regioselective Bromination: The C5 position of the thiazole is highly activated toward electrophilic aromatic substitution (EAS). N-Bromosuccinimide (NBS) is chosen over elemental bromine to provide a controlled, low concentration of electrophilic bromine, preventing oxidative degradation of the electron-rich heteroaromatic ring.

Synthesis Workflow Visualization

SynthesisWorkflow SM Cyclopropyl methyl ketone (Starting Material) Step1 Step 1: α-Bromination Reagents: Br₂, MeOH Conditions: 0 °C, 30 min SM->Step1 Int1 2-Bromo-1-cyclopropylethanone (Intermediate 1) Step1->Int1 Step2 Step 2: Hantzsch Cyclization Reagents: Thiourea, EtOH Conditions: Reflux, 6 h Int1->Step2 Int2 4-Cyclopropylthiazol-2-amine (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Protection Reagents: Boc₂O, DMAP, ACN Conditions: RT, 4-12 h Int2->Step3 Int3 tert-Butyl (4-cyclopropylthiazol-2-yl)carbamate (Intermediate 3) Step3->Int3 Step4 Step 4: C5-Bromination Reagents: NBS, ACN Conditions: RT to 60 °C, 3 h Int3->Step4 Product tert-Butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (Final Product) Step4->Product

Fig 1: Four-step synthetic workflow for tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry and Reaction Parameters

StepReagent / Starting MaterialEquivalentsAmount (Scale)SolventTemp / Time
1 Cyclopropyl methyl ketone1.0 eq119 mmol (10.0 g)MeOH (60 mL)0 °C / 30 min
1 Bromine (Br₂)1.0 eq119 mmol (6.1 mL)--
2 2-Bromo-1-cyclopropylethanone1.0 eq48 mmol (7.9 g)EtOH (70 mL)Reflux / 6 h
2 Thiourea1.0 eq48 mmol (3.6 g)--
3 4-Cyclopropylthiazol-2-amine1.0 eq20 mmol (2.8 g)ACN (40 mL)RT / 4-12 h
3 Di-tert-butyl dicarbonate (Boc₂O)1.1 eq22 mmol (4.8 g)--
3 DMAP (Catalyst)0.1 eq2.0 mmol (0.24 g)--
4 tert-Butyl (4-cyclopropyl...)1.0 eq15 mmol (3.6 g)ACN (40 mL)60 °C / 3 h
4 N-Bromosuccinimide (NBS)1.1 eq16.5 mmol (2.9 g)--

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
  • Setup: Equip a 250 mL round-bottomed flask with a magnetic stir bar and an addition funnel.

  • Reaction: Dissolve cyclopropyl methyl ketone (119 mmol) in methanol (60 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add bromine (119 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The initial drops of bromine will persist as a red/brown color until enolization initiates. Once initiated, the color will rapidly discharge to pale yellow upon each addition.

  • Completion: Stir at 0 °C for an additional 30 minutes.

  • Workup: Dilute the suspension with distilled water (100 mL) and extract with diethyl ether (3 × 100 mL). Wash the combined organic layers sequentially with 10% aqueous Na₂CO₃ (50 mL), saturated brine (50 mL), and water (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the α-bromoketone [1].

Step 2: Hantzsch Synthesis of 4-Cyclopropylthiazol-2-amine
  • Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 2-bromo-1-cyclopropylethanone (48 mmol) and thiourea (48 mmol) in absolute ethanol (70 mL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 6 hours.

    • Self-Validation Checkpoint: As the reaction progresses, the hydrobromide salt of the aminothiazole may begin to precipitate. TLC (Ethyl Acetate/Hexanes) will show complete consumption of the UV-inactive bromoketone.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry over MgSO₄ and concentrate to afford 4-cyclopropylthiazol-2-amine [2].

Step 3: Synthesis of tert-Butyl (4-cyclopropylthiazol-2-yl)carbamate
  • Setup: Dissolve 4-cyclopropylthiazol-2-amine (20 mmol) in anhydrous acetonitrile (ACN, 40 mL) under a nitrogen atmosphere.

  • Reaction: Add Boc₂O (22 mmol) followed by a catalytic amount of DMAP (2.0 mmol). Stir the reaction at room temperature.

    • Self-Validation Checkpoint: The reaction should be monitored by TLC (ninhydrin stain). The primary amine starting material will stain strongly, while the carbamate product will show a distinct Rf shift and reduced ninhydrin affinity.

  • Workup: Once complete (typically 4-12 hours), remove the ACN in vacuo. Re-dissolve the crude residue in dichloromethane (DCM), wash with 0.1 M HCl to remove DMAP, followed by brine. Dry and concentrate. Purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the protected intermediate [1].

Step 4: Regioselective C5-Bromination
  • Setup: Dissolve tert-butyl (4-cyclopropylthiazol-2-yl)carbamate (15 mmol) in anhydrous ACN (40 mL).

  • Reaction: Add N-bromosuccinimide (NBS, 16.5 mmol) in one portion. Protect the flask from light (wrap in aluminum foil) to prevent radical side reactions. Heat the solution to 60 °C for 3 hours.

    • Self-Validation Checkpoint: The reaction mixture will gradually darken. LC-MS analysis of an aliquot will confirm product formation by the appearance of a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br) at the target mass.

  • Workup: Cool to room temperature and remove the solvent in vacuo. Adsorb the crude product onto a plug of silica gel and purify via automated flash chromatography (eluting with a gradient of 5% → 50% EtOAc in hexanes) to provide the final product: tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate [1].

Quality Control & Analytical Validation

To ensure the integrity of the synthesized batch, validate the final product against the following analytical metrics:

Table 2: Analytical Characterization Metrics

Analytical MethodExpected Result / SignalDiagnostic Value
LC-MS (ESI+) m/z ~319.0 and 321.0 [M+H]⁺1:1 ratio confirms mono-bromination.
¹H NMR (CDCl₃) δ ~1.50 (s, 9H)Confirms the presence of the intact tert-butyl (Boc) group.
¹H NMR (CDCl₃) δ ~1.80-2.00 (m, 1H), ~0.80-1.00 (m, 4H)Confirms the intact cyclopropyl ring.
¹H NMR (CDCl₃) Absence of aromatic C5-H signalThe disappearance of the thiazole C5-proton (typically around δ 6.5-6.7 in the precursor) confirms complete regioselective bromination [2, 3].
Appearance Off-white to pale yellow solidVisual confirmation of purity post-chromatography.

References

  • Title: EP1981884B1 - Thiazole compounds as protein kinase B (PKB)
  • Title: Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: EP2543667A1 - 2-aminopyridine analogs as glucokinase activators Source: European Patent Office / Google Patents URL
Method

Application Notes for Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract This technical guide provides a comprehensive overview of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a pivotal research intermediate in modern medicinal chemistry. We will delve into its synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a pivotal research intermediate in modern medicinal chemistry. We will delve into its synthesis, characterization, and critical applications, with a particular focus on its utility in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents. Detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration via palladium-catalyzed cross-coupling reactions are provided, alongside a discussion of the underlying chemical principles.

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with protein targets, its metabolic stability, and its synthetic tractability. The strategic functionalization of the 2-aminothiazole ring system allows for the fine-tuning of pharmacological properties, making it a versatile template for inhibitor design.

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate has emerged as a highly valuable building block in this context. The molecule incorporates several key features:

  • A Boc-protected 2-amino group: This protecting group strategy facilitates a wide range of chemical transformations on other parts of the molecule without interference from the nucleophilic amino group. The Boc group can be readily removed under acidic conditions to liberate the free amine for further derivatization.[]

  • A bromine atom at the 5-position: This serves as a versatile synthetic handle for the introduction of diverse molecular fragments via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5]

  • A cyclopropyl group at the 4-position: This small, strained ring can introduce favorable conformational constraints and improve metabolic stability and potency of the final drug candidates.

This combination of features makes Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate an ideal starting point for the synthesis of libraries of complex molecules targeting various protein kinases.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is presented in Table 1.

PropertyValue
CAS Number 944805-56-5[6]
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 320.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Characterization Data (Predicted and based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.55 (s, 9H, C(CH₃)₃), ~0.8-1.2 (m, 4H, cyclopropyl CH₂), ~1.9-2.1 (m, 1H, cyclopropyl CH), ~7.5-8.0 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~10.0 (cyclopropyl CH₂), ~12.0 (cyclopropyl CH), ~28.5 (C(CH₃)₃), ~82.0 (C(CH₃)₃), ~110.0 (C-Br), ~150.0 (C4), ~153.0 (C=O), ~160.0 (C2).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ expected at m/z 321.0, with a characteristic isotopic pattern for a monobrominated compound.

Synthesis Protocol

The synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative procedure based on established methodologies for the synthesis of related 2-amino-4-substituted-thiazoles.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Boc Protection A 1-Bromo-1-cyclopropylethanone C 2-Amino-4-cyclopropylthiazole A->C B Thiourea B->C D 2-Amino-4-cyclopropylthiazole F 2-Amino-5-bromo-4-cyclopropylthiazole D->F E N-Bromosuccinimide (NBS) E->F G 2-Amino-5-bromo-4-cyclopropylthiazole I Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate G->I H Di-tert-butyl dicarbonate (Boc)₂O H->I

Figure 1: Synthetic workflow for Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate.

Step 1: Synthesis of 2-Amino-4-cyclopropylthiazole

This step involves the classical Hantzsch thiazole synthesis.[2]

  • Materials:

    • 1-Bromo-1-cyclopropylethanone

    • Thiourea

    • Ethanol

  • Procedure:

    • To a solution of thiourea (1.1 equivalents) in ethanol, add 1-bromo-1-cyclopropylethanone (1.0 equivalent) at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-4-cyclopropylthiazole, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-5-bromo-4-cyclopropylthiazole

  • Materials:

    • 2-Amino-4-cyclopropylthiazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • Dissolve 2-amino-4-cyclopropylthiazole (1.0 equivalent) in acetonitrile and cool the solution to 0-5 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate

This step involves the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group.[7]

  • Materials:

    • 2-Amino-5-bromo-4-cyclopropylthiazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2-amino-5-bromo-4-cyclopropylthiazole (1.0 equivalent) in DCM.

    • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate as a solid.

Applications in Cross-Coupling Reactions

The primary utility of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds.

G A Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Ligand, Base D C-C Bond Formation (Biaryl & Heterobiaryl Scaffolds) B->D E C-N Bond Formation (Substituted Aminothiazoles) C->E F Kinase Inhibitors (e.g., BTK, PRMT5) D->F E->F

Figure 2: Key cross-coupling applications of the title intermediate leading to kinase inhibitor scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and it is widely used to couple aryl or heteroaryl boronic acids (or their esters) with aryl halides.[8][9]

General Protocol:

  • Materials:

    • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equivalent)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Procedure:

    • In a reaction vessel, combine Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, the boronic acid derivative, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10070-95%
Pd(dppf)Cl₂Cs₂CO₃DMF80-9075-98%
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100-11080-99%

Table 2: Representative conditions for Suzuki-Miyaura coupling. Yields are based on analogous systems and may require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[5][10]

General Protocol:

  • Materials:

    • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equivalent)

    • Primary or secondary amine (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3 equivalents)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a dry reaction vessel.

    • Add a solution of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate and the amine in the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yields
Pd₂(dba)₃ / XPhosNaOtBuToluene90-10070-90%
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100-11065-85%
RuPhos Pd G3K₃PO₄t-Amyl alcohol10075-95%

Table 3: Representative conditions for Buchwald-Hartwig amination. Yields are based on analogous systems and may require optimization.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the 2-amino functionality.

General Protocol:

  • Materials:

    • Boc-protected thiazole derivative

    • Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane)

    • Solvent (e.g., dichloromethane (DCM), 1,4-dioxane)

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent.

    • Add the acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) at 0 °C or room temperature.

    • Stir for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Application in Kinase Inhibitor Synthesis

Derivatives of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate have been investigated as inhibitors of several protein kinases implicated in cancer and autoimmune diseases.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders.[11][12][13] The 2-aminothiazole scaffold can serve as a hinge-binding motif in the ATP-binding site of BTK.

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors: PRMT5 is an epigenetic regulator that is overexpressed in various cancers. Its inhibition represents a promising therapeutic approach.[8][14][15]

The synthetic routes described above allow for the generation of diverse libraries of compounds for screening against these and other kinase targets.

Safety and Handling

  • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a versatile and valuable intermediate for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. Its well-defined reactive sites allow for a modular and efficient approach to the construction of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for the successful utilization of this key building block in drug discovery programs.

References

  • PubMed. (2025). Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro‑1 H‑imidazo[1,2‑ b]pyrazole Scaffold. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Supporting Information. (n.d.). Characterization Data of Products. [Link]

  • PubMed Central (PMC). (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]

  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • PubMed Central (PMC). (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. [Link]

  • PubMed Central (PMC). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Targeted Oncology. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. [Link]

  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

  • ResearchGate. (2023). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]

  • ResearchGate. (2026). Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro-1 H -imidazo[1,2- b ]pyrazole Scaffold. [Link]

  • RSC Publishing. (2024). A review of the known MTA-cooperative PRMT5 inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chutai Bio. (n.d.). tert-Butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate. [Link]

  • PubChem. (n.d.). tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate. [Link]

  • ChemBK. (n.d.). tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)carbamate. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • PubMed Central (PMC). (2013). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • PubMed Central (PMC). (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • MDPI. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

  • Google P
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. [Link]

  • ResearchGate. (2014). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

  • ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • PLOS One. (2014). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. [Link]

  • VNU University of Science. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. [Link]

  • PubMed. (1980). [Bromination of amino-thiazole derivatives]. [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2013). Dual protection of amino functions involving Boc. [Link]

  • Google Patents. (2003). WO2003013526A1 - Anticoagulant compounds.
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]-amino-4-4-chloro-4-bromophenyl-13-thiazole_derivatives)

Sources

Application

Application Note: Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate in Small Molecule Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 944805-56-5 Introduction & Pharmacophore Rationale In modern medicinal chemistry, the 2-aminothiazole scaffold is a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 944805-56-5

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the 2-aminothiazole scaffold is a privileged pharmacophore, serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Dasatinib) [1]. Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a highly versatile, pre-functionalized building block designed to accelerate hit-to-lead and lead optimization campaigns.

This specific intermediate integrates three critical design elements:

  • The 2-Aminothiazole Core: Provides essential hydrogen bond donor/acceptor interactions with the kinase hinge region or allosteric pockets [3].

  • The 4-Cyclopropyl Substitution: The cyclopropyl ring is strategically chosen over linear alkyl or isopropyl groups. Due to the high s-character of its C–C bonds, the adjacent C–H bonds are shorter and stronger. This significantly increases the activation energy required for cytochrome P450 (CYP)-mediated hydrogen atom abstraction, thereby drastically improving the metabolic stability and half-life of the resulting drug candidate [2]. Furthermore, it restricts local conformation and increases lipophilicity to enhance membrane permeability.

  • The 5-Bromo & N-Boc Handles: The bromine at the C5 position acts as a precise synthetic handle for transition-metal-catalyzed cross-couplings. The tert-butyloxycarbonyl (Boc) group is essential; it reduces the nucleophilicity of the exocyclic amine and provides steric shielding, preventing catalyst poisoning and undesired N-arylation during C5 functionalization.

Mechanistic Role in Drug Design

As an Application Scientist, I emphasize that successful drug design relies on predictable, orthogonal reactivity. The strategic value of this intermediate lies in its ability to undergo divergent synthesis.

By utilizing palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) at the C5 position, medicinal chemists can rapidly explore the chemical space projecting into the hydrophobic pocket of a target protein. Once the C5 vector is optimized, the Boc group is cleanly cleaved under acidic conditions, revealing the 2-amino group. This amine can then be functionalized via amide coupling or urea formation to optimize solvent-exposed interactions or target additional binding sites. This orthogonal reactivity ensures a self-validating workflow where the integrity of the thiazole core is maintained throughout harsh coupling conditions.

Synthetic Workflows & Protocols

The following protocols provide a robust, self-validating system for utilizing this intermediate in library synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

Causality of Choices: The electron-rich nature of the thiazole ring can slow down the oxidative addition of palladium. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), facilitating rapid transmetalation to outcompete undesired protodeboronation of the boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the C5-arylated intermediate.

Protocol B: Boc-Deprotection and Amide Coupling

Causality of Choices: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is chosen for deprotection as it cleanly removes the Boc group via the formation of a stable tert-butyl cation, without hydrolyzing the thiazole ring. For the subsequent amide coupling, HATU is utilized because the 2-aminothiazole nitrogen is relatively electron-deficient (due to the electron-withdrawing nature of the adjacent thiazole ring); HATU provides the high reactivity required to drive the coupling to completion.

Step-by-Step Methodology:

  • Deprotection: Dissolve the C5-arylated intermediate (1.0 mmol) in DCM (5 mL). Add TFA (2 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (2 × 5 mL) to remove residual acid. The product is obtained as a TFA salt.

  • Amide Coupling: Dissolve the crude 2-aminothiazole TFA salt and the desired carboxylic acid (1.2 equiv) in anhydrous DMF (5 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) followed by HATU (1.5 equiv). Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over MgSO4​ , and concentrate. Purify via preparative HPLC.

Quantitative Data: Suzuki Coupling Optimization

To establish the trustworthiness of Protocol A, the following table summarizes the quantitative optimization data for the C5-arylation of this specific scaffold.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 907265
Pd(OAc)2​ / SPhos K3​PO4​ Toluene1008578
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 90 >99 88
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane100>9992*

*Note: While XPhos provides a slightly higher yield, Pd(dppf)Cl2​ is recommended as the standard protocol due to lower catalyst cost and easier handling in routine library synthesis.

Visualization: Divergent Synthetic Workflow

The following diagram maps the logical progression of utilizing Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate in a divergent drug discovery workflow.

G A tert-Butyl (5-bromo-4- cyclopropylthiazol-2-yl)carbamate B Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) A->B Boronic Acid / Amine Pd Catalyst C C5-Functionalized Thiazole Intermediate B->C D Boc Deprotection (TFA / DCM) C->D E Free 2-Aminothiazole Derivative D->E F Target Small Molecule (e.g., Kinase Inhibitor) E->F Electrophile (Acyl chloride / Isocyanate)

Divergent synthetic workflow of tert-Butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Source: Journal of Medicinal Chemistry (2006) URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016) URL: [Link]

  • Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Source: Journal of Medicinal Chemistry (2019) URL: [Link]

Method

Application Notes and Protocols: Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate as a Versatile Building Block for Bioactive Molecules

Abstract The 2-amino-4-substituted-thiazole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] This guide focuses on tert-butyl (5-bromo-4-cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-amino-4-substituted-thiazole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] This guide focuses on tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a highly versatile building block designed for the efficient construction of complex bioactive molecules. Its structure is strategically engineered with two distinct, orthogonally reactive sites: a C5-bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and a Boc-protected C2-amino group, which can be readily deprotected for subsequent functionalization. This combination allows for a modular and divergent approach to library synthesis. We provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Boc-deprotection strategies. The utility of this building block is exemplified by its role as a key intermediate in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, such as GSK2256294.[2][3]

Introduction and Strategic Value

Thiazole-containing heterocycles are ubiquitous in natural products and pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[4] The title compound, tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, leverages this core structure by incorporating features that maximize its utility for drug discovery professionals.

  • The C5-Bromine Handle: The bromine atom at the 5-position serves as a versatile linchpin for introducing molecular complexity. It is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational for modern C-C and C-N bond formation.[5][6] The reactivity of the C-Br bond is generally optimal for these transformations, providing a reliable coupling site.[7]

  • The C2-Boc-Amine Handle: The 2-amino group is masked with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic) and its clean, efficient removal under acidic conditions.[8][9] This orthogonality allows chemists to first elaborate the C5-position and then, in a subsequent step, reveal the C2-amine for further modification (e.g., amidation, reductive amination), enabling a divergent synthetic strategy.

The strategic value of this building block is powerfully demonstrated in its application to the synthesis of soluble epoxide hydrolase (sEH) inhibitors. Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurological disorders by stabilizing beneficial epoxy-fatty acids.[3][10]

Physicochemical Properties & Handling

A summary of the key properties of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is provided below.

PropertyValue
CAS Number 944805-56-5[11]
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 319.22 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DCM, THF, DMF, Dioxane, Ethyl Acetate
Storage Store in a cool, dry place under an inert atmosphere (2-8°C recommended)

Synthetic Workflow Overview

The building block offers two primary vectors for chemical diversification. These pathways can be pursued sequentially to generate complex molecular architectures from a single, common intermediate.

G cluster_0 Pathway A: C5-Position Functionalization cluster_1 Pathway B: C2-Amine Functionalization start tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Cat. Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Cat. Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Cat. Ligand, Base p1_out C5-Functionalized Intermediate suzuki->p1_out sonogashira->p1_out buchwald->p1_out deprotection Boc Deprotection (TFA or HCl) p1_out->deprotection functionalization Amidation, Sulfonylation, Reductive Amination, etc. deprotection->functionalization p2_out Final Bioactive Molecule functionalization->p2_out

Suzuki-Miyaura cross-coupling reaction scheme.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Rationale: This protocol uses Pd(dppf)Cl₂, a robust and versatile catalyst, with potassium carbonate as a moderately strong base. [12]The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction. [5]

  • Materials:

    • tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equiv)

    • Phenylboronic acid (1.2-1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane

    • Degassed Water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial), add tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-phenylthiazole derivative. [5]

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, providing access to aryl alkynes which are themselves valuable synthetic intermediates. [13]The reaction typically requires a dual catalytic system of palladium and copper(I). [14]

Sonogashira cross-coupling reaction scheme.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Rationale: This protocol employs the classic PdCl₂(PPh₃)₂/CuI catalytic system with triethylamine (Et₃N) acting as both the base and a solvent. [15]Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation and homocoupling of the alkyne (Glaser coupling). [14]

  • Materials:

    • tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

    • Copper(I) iodide (CuI) (4-5 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the building block, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, then evacuate and backfill with an inert gas three times.

    • Add the anhydrous, degassed solvent, followed by triethylamine and phenylacetylene via syringe. [15] 4. Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the mixture and filter it through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. [15] 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynylthiazole derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction allows for the direct formation of C-N bonds, a critical transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [16]The reaction's success hinges on the selection of a suitable palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. [17]

Buchwald-Hartwig amination reaction scheme.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Rationale: This protocol uses Pd₂(dba)₃ as a Pd(0) source, XPhos as a bulky electron-rich ligand that facilitates both oxidative addition and reductive elimination, and sodium tert-butoxide (NaOtBu) as a strong base necessary for deprotonating the amine nucleophile. [6][18]Toluene is a common solvent for this transformation.

  • Materials:

    • tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

    • Add the building block.

    • Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene followed by morpholine via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Application Protocols: C2-Amine Functionalization

After functionalizing the C5-position, the C2-amine can be unmasked for further derivatization.

Boc-Group Deprotection

The removal of the Boc group is typically achieved under strong acidic conditions. The resulting amine is usually isolated as an acid salt (e.g., trifluoroacetate or hydrochloride). [19]

Boc-deprotection reaction scheme.

Protocol: Deprotection using Trifluoroacetic Acid (TFA)

  • Rationale: TFA in dichloromethane (DCM) is a standard, highly effective method for Boc deprotection. [8]The reaction is typically fast and clean, and the byproducts (tert-butyl cation, which becomes isobutylene, and CO₂) are volatile. [9]

  • Materials:

    • Boc-protected substrate (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise. The reaction may effervesce as CO₂ is released.

    • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting residue, the amine TFA salt, can often be used directly in the next step or can be neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., NaHCO₃ solution) to obtain the free amine.

Application Showcase: A Precursor to sEH Inhibitors

The true power of this building block is realized when these reactions are combined. A key fragment of the sEH inhibitor GSK2256294 can be synthesized by first performing a Suzuki coupling followed by Boc deprotection and amidation. [2]

Compound Target Biological Activity / Significance
GSK2256294 Soluble Epoxide Hydrolase (sEH) Potent and selective inhibitor; investigated for chronic obstructive pulmonary disease, cardiovascular disease, and acute ischemic stroke. [2][3][10]

| Pyrimidine/Thiazole Hybrids | COX-2 / sEH | Dual inhibitors with analgesic and anti-inflammatory effects. [20]|

Conclusion

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a high-value, strategically designed building block for modern medicinal chemistry. Its orthogonal reactive sites at the C5 and C2 positions provide a reliable and flexible platform for the synthesis of diverse libraries of drug-like molecules. The robust and well-characterized protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C5-position, combined with the straightforward deprotection and functionalization of the C2-amine, empower researchers to rapidly access novel chemical space. Its proven application in the synthesis of potent sEH inhibitors underscores its significant potential in accelerating drug discovery programs.

References

  • ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Available at: [Link]

  • NIH RePORTER. Soluble Epoxide Hydrolase Inhibitor GSK2256294 for Acute Ischemic Stroke. Available at: [Link]

  • PMC. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Available at: [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]

  • ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Pharmaffiliates. CAS No : 405939-39-1 | Product Name : Tert-Butyl (5-bromothiazol-2-yl)carbamate (BSC). Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ACS Publications. Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

  • ChuPeptide. tert-Butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • PubChem. tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • PMC. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Available at: [Link]

  • ChemBK. tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)carbamate. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Strategies for developing dual-targeted soluble epoxide hydrolase inhibitors. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • MDPI. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Available at: [Link]

  • ResearchGate. Permutation of bioactive molecules All the reactions were irradiated.... Available at: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • PMC. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • ResearchGate. Selected bioactive molecules containing iminothiazolidine and mercaptothiazolidine motifs. Available at: [Link]

Sources

Application

Application Note: Strategic Derivatization of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate

Introduction & Chemical Profile Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (CAS: 944805-56-5) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry and drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (CAS: 944805-56-5) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous kinase inhibitors, antimicrobial agents, and central nervous system therapeutics.

This specific building block offers three distinct structural domains that dictate its chemical behavior:

  • C5-Bromine : A highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.

  • C2-Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions at the exocyclic nitrogen during C5 functionalization. It can be selectively removed under acidic conditions to reveal the free primary amine for subsequent acylation, alkylation, or urea formation.

  • C4-Cyclopropyl Group : Provides essential steric bulk and metabolic stability while enhancing the overall lipophilicity of the molecule. It remains inert under standard derivatization conditions but heavily influences the steric environment of the adjacent C5 position.

Derivatization Strategy & Logical Workflow

The orthogonal reactivity of the C5-bromide and the C2-Boc group allows for a divergent synthetic strategy. Researchers can either perform cross-coupling first followed by deprotection, or deprotect first followed by functionalization. However, performing the C5-arylation prior to Boc deprotection is generally preferred to prevent the free amine from competitively coordinating with the palladium catalyst.

Workflow SM Tert-butyl (5-bromo-4-cyclopropylthiazol- 2-yl)carbamate Suzuki Suzuki-Miyaura Coupling (C5-Arylation) SM->Suzuki Pd Catalyst, Base Boronic Acid, Heat Deprotect Boc Deprotection (C2-Amine Unmasking) SM->Deprotect Acid (TFA or HCl) Prod1 C5-Aryl-C2-NHBoc Thiazole Suzuki->Prod1 Prod2 C5-Bromo-C2-NH2 Thiazole Deprotect->Prod2 Prod3 C5-Aryl-C2-NH2 Thiazole Prod1->Prod3 Acid (TFA or HCl) Prod2->Prod3 Pd Catalyst, Base Boronic Acid, Heat

Divergent derivatization pathways for the thiazole building block.

Protocol 1: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Expert Insights

The Suzuki-Miyaura coupling at the C5 position of a 2-aminothiazole derivative presents unique kinetic challenges. The thiazole ring is inherently electron-rich, which can decelerate the oxidative addition of the palladium(0) catalyst to the C-Br bond. Furthermore, the adjacent C4-cyclopropyl group exerts significant steric hindrance, restricting the trajectory of the incoming organoboron species during transmetalation.

To overcome these barriers, the selection of the palladium catalyst and ligand is critical [1]. Pre-formed catalysts with bidentate ligands, such as Pd(dppf)Cl₂, or the use of bulky, electron-rich monodentate phosphines (e.g., SPhos or XPhos) with Pd₂(dba)₃, are required to accelerate both oxidative addition and reductive elimination. A biphasic solvent system (e.g., 1,4-Dioxane/Water) is utilized to ensure the solubility of both the lipophilic organic substrates and the inorganic base (e.g., K₂CO₃ or K₃PO₄), which is essential for forming the reactive boronate complex.

Step-by-Step Methodology
  • Preparation : To an oven-dried Schlenk flask or microwave reaction vial, add Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere : Seal the vessel and purge with argon or nitrogen for 5–10 minutes to prevent catalyst oxidation.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).

  • Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe.

  • Reaction Execution : Heat the mixture to 90–100 °C using an oil bath or microwave synthesizer. Stir vigorously for 4–12 hours.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C5-arylated product.

Self-Validation Checkpoint: The progress of the Suzuki coupling can be unambiguously verified by LC-MS. The starting material exhibits a characteristic isotopic doublet (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br) which will completely disappear, replaced by the singular [M+H]⁺ peak of the arylated product.

Protocol 2: C2-Amine Unmasking via Boc Deprotection

Mechanistic Causality & Expert Insights

The Boc group is highly sensitive to acidic conditions. Deprotection is driven by the protonation of the carbamate oxygen, leading to the fragmentation of the molecule into a tert-butyl cation and carbamic acid. The carbamic acid rapidly decarboxylates to yield the free amine and CO₂ gas [2].

The highly reactive tert-butyl cation typically eliminates a proton to form isobutylene gas. However, in concentrated reaction mixtures, this cation can act as an electrophile and alkylate electron-rich sites [3]. While the thiazole ring is generally less prone to electrophilic aromatic substitution than highly activated phenyl rings, the addition of a cation scavenger (e.g., triisopropylsilane or anisole) is a prudent practice if the newly introduced C5-aryl group is electron-rich. Using 4M HCl in dioxane is often preferred over neat Trifluoroacetic acid (TFA) as it directly yields the stable hydrochloride salt of the aminothiazole, which is easier to handle and less hygroscopic than the TFA salt.

Mechanism BocAmine N-Boc Thiazole Protonated Protonated Carbamate BocAmine->Protonated + H+ (TFA/HCl) TButylCation t-Butyl Cation + Carbamic Acid Protonated->TButylCation Cleavage FreeAmine Free 2-Aminothiazole + CO2 + Isobutylene TButylCation->FreeAmine Decarboxylation & Elimination

Acid-catalyzed Boc deprotection mechanism generating the free 2-aminothiazole.

Step-by-Step Methodology
  • Preparation : Dissolve the Boc-protected thiazole derivative (1.0 equiv.) in anhydrous Dichloromethane (DCM) or 1,4-Dioxane to achieve an approximate 0.1 M concentration.

  • Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (10–20 equiv.). (Alternative: If using TFA, add a 1:1 mixture of TFA/DCM containing 2% v/v Triisopropylsilane).

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Isolation : Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove volatiles.

  • Trituration : Suspend the resulting viscous residue in cold, anhydrous diethyl ether. The hydrochloride (or trifluoroacetate) salt of the 2-aminothiazole will precipitate out of solution.

  • Collection : Collect the solid via vacuum filtration, wash with additional cold ether, and dry under high vacuum.

Self-Validation Checkpoint: Complete Boc deprotection is physically confirmed by the cessation of CO₂ evolution (bubbling in the reaction mixture) and the immediate precipitation of the amine salt upon trituration with cold non-polar solvents.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the derivatization workflows described above:

Reaction TypeReagents & CatalystSolvent SystemTemp / TimeExpected YieldKey Observation / Causality
Suzuki-Miyaura (C5) Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / Water (4:1)90–100 °C / 4–12 h75–90%Biphasic system ensures base solubility; bidentate ligand overcomes C4-cyclopropyl steric hindrance.
Suzuki-Miyaura (C5) Arylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄Toluene / Water (5:1)100 °C / 6–16 h70–85%Best alternative for highly sterically hindered or electron-deficient boronic acids.
Boc Deprotection (C2) 4M HCl in 1,4-DioxaneDichloromethane or Dioxane0 °C to RT / 2–4 h>95%Yields a highly stable, easily handled hydrochloride salt directly upon trituration.
Boc Deprotection (C2) TFA / DCM (1:1) with 2% TIPSDichloromethane0 °C to RT / 1–3 h90–98%Scavenger (TIPS) prevents tert-butyl cation alkylation; requires careful removal of residual TFA.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides . BOC Deprotection - Wordpress. Retrieved from: [Link]

Method

Application Note: Advanced Cross-Coupling Strategies for tert-Butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate

Executive Summary Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (CAS: 944805-56-5) is a highly versatile, functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors, GPCR l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (CAS: 944805-56-5) is a highly versatile, functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals[1]. The presence of the C5-bromide offers a direct handle for transition-metal-catalyzed cross-coupling, while the C4-cyclopropyl group and C2-Boc-protected amine provide specific steric and electronic modulations. This application note details optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, providing mechanistic rationale to overcome common synthetic bottlenecks such as protodehalogenation and catalyst poisoning.

Mechanistic Rationale & Substrate Profiling

To achieve high-yielding cross-coupling with this specific substrate, three structural features must be mechanistically addressed:

  • Electronic Activation at C5: The thiazole ring is an electron-deficient heterocycle. The C5 position is highly activated toward oxidative addition by low-valent palladium species due to its favorable Carbon-Bromine Bond Dissociation Energy (BDE)[2]. This allows for relatively mild reaction temperatures compared to unactivated aryl bromides.

  • Role of the C2-Boc Protection: Unprotected 2-aminothiazoles possess a highly basic nitrogen lone pair that can strongly coordinate to palladium, effectively poisoning the catalyst and stalling the catalytic cycle[3]. The tert-butyl carbamate (Boc) group electrically delocalizes and sterically masks this nitrogen, preventing catalyst deactivation while maintaining solubility in organic media.

  • Steric Influence of the C4-Cyclopropyl Group: The adjacent cyclopropyl group introduces moderate steric hindrance around the C5-Br bond. To overcome this during the transmetalation and reductive elimination steps, ligands with a large bite angle (e.g., dppf) or high steric bulk (e.g., XPhos) are required. Failure to use appropriate ligands often leads to premature β -hydride elimination or competitive protodehalogenation[4].

Catalytic Workflow Visualization

G Pd0 Pd(0) Active Catalyst e.g., Pd(dppf) OxAdd Oxidative Addition Insertion into C5-Br bond Pd0->OxAdd Substrate PdII Pd(II) Intermediate Ar-Thiazole-Pd-Br OxAdd->PdII TransMet Transmetalation Transfer of R' group PdII->TransMet Base + R'-B(OH)2 PdII_R Pd(II) Intermediate Ar-Thiazole-Pd-R' TransMet->PdII_R RedElim Reductive Elimination Formation of C5-R' bond PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product C5-Functionalized Thiazole RedElim->Product

Pd-catalyzed cross-coupling cycle for 5-bromothiazole derivatives.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a bidentate phosphine ligand to suppress dehalogenation, a common side reaction for electron-rich heteroaryl halides[5].

Reagents & Materials:

  • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiazole substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Atmospheric Control: Seal the flask with a septum. Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture. Causality: The biphasic mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating the transmetalation step.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–8 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z ~319/321 for Br isotopes) disappears. Note: The Boc group may partially fragment in the MS source, so monitor for the [M−Boc+H]+ peak as a secondary confirmation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is optimized for coupling secondary amines to the C5 position[6].

Reagents & Materials:

  • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ and Xantphos in 2 mL of anhydrous Toluene. Stir for 10 minutes. Self-Validation: The solution will shift from dark purple/red to a pale yellow-brown, indicating the successful formation of the active Pd(0)-Xantphos complex.

  • Reagent Addition: To a separate dry flask, add the bromothiazole, amine, and Cs₂CO₃. Transfer the pre-activated catalyst solution into this flask. Causality: Cs₂CO₃ is chosen as a mild base because stronger bases (like NaOtBu) can prematurely cleave the Boc protecting group at elevated temperatures.

  • Heating: Heat the mixture to 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate with phenylboronic acid.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O9045%High levels of protodehalogenation observed due to slow reductive elimination.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O9078%Good yield; SPhos accommodates the C4-cyclopropyl steric bulk.
3 Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 90 92% Optimal; bidentate ligand perfectly balances oxidative addition and reductive elimination.
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O9085%Very fast conversion, but trace Boc-deprotection noted.

Troubleshooting & Best Practices

  • Issue: High levels of Protodehalogenation (Formation of tert-butyl (4-cyclopropylthiazol-2-yl)carbamate).

    • Cause: The rate of transmetalation is too slow compared to the background reduction of the Pd(II) intermediate.

    • Solution: Switch to a more nucleophilic boronic species (e.g., potassium trifluoroborates) or increase the water content in the solvent to better dissolve the base, thereby accelerating the formation of the reactive boronate species[4].

  • Issue: Loss of the Boc Protecting Group.

    • Cause: Excessive heating (>110 °C) or the use of overly aggressive bases (e.g., NaOH, NaOtBu).

    • Solution: Strictly maintain the temperature at or below 90 °C and utilize milder bases such as K₂CO₃ or Cs₂CO₃.

References

  • Bromides Archives - Page 98 of 160 - Alchem.
  • A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: rsc.

Sources

Application

Application Note: Analytical Characterization of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate

Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary The compound Tert-butyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary

The compound Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate (CAS: 944805-56-5) is a highly functionalized aminothiazole derivative. Aminothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics[1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a heavy bromine atom on the thiazole core presents unique analytical challenges and opportunities.

This application note provides a comprehensive, self-validating analytical strategy for the structural elucidation and purity determination of this intermediate. By leveraging orthogonal techniques—LC-MS, multinuclear NMR, and ATR-FTIR—we establish a robust framework that complies with compendial standards.

Physicochemical Profile

Understanding the intrinsic properties of the analyte is the first step in designing a robust analytical method. The lipophilicity of the Boc and cyclopropyl groups contrasts with the polarity of the carbamate nitrogen, dictating the chromatographic behavior of the molecule.

PropertyValue / Description
Chemical Name Tert-butyl (5-bromo-4-cyclopropylthiazol-2-yl)carbamate
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 319.22 g/mol
Monoisotopic Mass 318.0038 Da ( 79 Br) / 320.0017 Da ( 81 Br)
Structural Features Boc-protected amine, 2,4,5-trisubstituted thiazole
Solubility Soluble in DMSO, Methanol, Acetonitrile, Dichloromethane

Analytical Strategy & Workflow

To ensure absolute structural confidence, the characterization workflow must be treated as a self-validating system . No single technique is relied upon in isolation; instead, the isotopic signature in MS validates the chemical formula, while quantitative NMR integration cross-verifies the stoichiometry of the structural fragments.

Workflow cluster_0 Orthogonal Characterization Techniques Start Analyte: Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate HPLC LC-MS / HPLC-UV (Purity & Isotopic Mass) Start->HPLC NMR 1H & 13C NMR (Regiochemistry & Structure) Start->NMR FTIR ATR-FTIR (Functional Group Verification) Start->FTIR Data Data Synthesis & Impurity Profiling HPLC->Data NMR->Data FTIR->Data Valid Method Validation (ICH Q2(R1) Compliance) Data->Valid

Caption: Orthogonal analytical workflow for the comprehensive characterization of the target aminothiazole.

Experimental Protocols & Mechanistic Causality

LC-MS and HPLC-UV: Purity and Mass Confirmation

The Causality of the Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed. The addition of 0.1% Formic Acid (FA) to the mobile phase serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (improving peak shape) and acts as a proton source to facilitate positive electrospray ionization (ESI+) in the mass spectrometer.

Step-by-Step Protocol:

  • System Setup: Equip an LC-MS system with a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to comply with modern modernization allowances under [2].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% FA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% FA.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the UV detector to 254 nm (optimal for the conjugated thiazole system). Set the MS to ESI+ mode, scanning from m/z 100 to 800.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol. Inject 2 µL.

Self-Validating Output: Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The mass spectrum must exhibit a characteristic doublet at m/z 319.0 [M+H] + and 321.0[M+H] + of equal intensity. If this 1:1 doublet is absent, the molecule does not contain bromine, immediately invalidating the synthesis. Furthermore, a common in-source fragmentation is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da), yielding fragments at m/z 263.0/265.0 and 219.0/221.0, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: NMR is the gold standard for regiochemical assignment. We utilize DMSO- d6​ rather than CDCl 3​ . Why? The N-H proton of the carbamate is exchangeable. In protic or trace-acidic environments, its signal broadens or disappears. DMSO strongly hydrogen-bonds to the N-H, reducing its exchange rate and locking it into a sharp, quantifiable singlet[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz spectrometer at 298 K, adhering to guidelines for qualitative analysis[4].

  • 1 H NMR Acquisition: 16 scans, relaxation delay (D1) of 2 seconds.

  • 13 C NMR Acquisition: 512 scans, complete proton decoupling, D1 of 2 seconds.

Self-Validating Output: The integration of the 1 H NMR spectrum acts as an internal stoichiometric check. The massive singlet from the tert-butyl group must integrate to exactly 9 protons relative to the 5 protons of the cyclopropyl group (1 CH + 4 CH 2​ ) and the 1 proton of the N-H. Any deviation indicates partial deprotection (loss of Boc) or synthesis failure. Mechanistically, the heavy atom effect of the bromine at the C5 position of the thiazole shields the adjacent carbon, causing a diagnostic upfield shift in the 13 C NMR spectrum (~95-100 ppm) compared to an unbrominated thiazole[5].

Attenuated Total Reflectance FT-IR (ATR-FTIR)

The Causality of the Method: While NMR provides connectivity, IR provides instantaneous functional group verification without the need for solvation, ensuring the bulk solid matches the dissolved state.

Step-by-Step Protocol:

  • Ensure the diamond ATR crystal is clean. Collect a background spectrum (ambient air).

  • Place ~2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquire 32 scans from 4000 cm −1 to 400 cm −1 at a resolution of 4 cm −1 .

Quantitative Data Summary

The following table summarizes the expected analytical signals, providing a reference framework for batch release and quality control.

TechniqueSignal / ValueAssignment / Mechanistic Rationale
LC-MS (ESI+) m/z 319.0 / 321.0 (1:1 ratio)[M+H] + molecular ion; confirms 79 Br and 81 Br isotopes.
LC-MS (ESI+) m/z 219.0 / 221.0 (1:1 ratio)[M+H - Boc] + ; diagnostic loss of the protecting group.
1 H NMR δ ~11.50 ppm (s, 1H)Carbamate N-H; highly deshielded due to adjacent C=O and thiazole.
1 H NMR δ ~1.45 ppm (s, 9H)tert-butyl CH 3​ protons; sharp singlet.
1 H NMR δ ~1.95 (m, 1H), ~0.90 (m, 4H)Cyclopropyl CH and CH 2​ protons; complex splitting due to ring strain.
13 C NMR δ ~152.0 ppmCarbamate Carbonyl (C=O).
13 C NMR δ ~98.0 - 102.0 ppmThiazole C5 (C-Br); upfield shifted due to heavy atom effect.
FT-IR ~3200 cm −1 N-H stretching vibration.
FT-IR ~1710 cm −1 C=O stretching vibration (carbamate).

Method Validation Considerations

To transition these characterization protocols into routine Quality Control (QC) environments, the analytical procedures must be validated according to the guidelines[6].

  • Specificity: The HPLC method must demonstrate baseline resolution ( Rs​>1.5 ) between the target compound and potential synthetic impurities (e.g., unbrominated precursor, deprotected 2-aminothiazole).

  • Accuracy & Precision: For quantitative assay by HPLC, recovery studies should be performed across 80%, 100%, and 120% of the target concentration.

  • Robustness: Deliberate variations in mobile phase composition ( ±2% ), column temperature ( ±5∘ C), and flow rate should be tested to ensure method reliability under normal operating fluctuations.

References

  • [3] National Center for Biotechnology Information (NCBI). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Available at:[Link]

  • [1] National Center for Biotechnology Information (NCBI). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Available at:[Link]

  • [5] PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available at:[Link]

  • [2] Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at:[Link]

  • [6] U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate synthesis

Welcome to the Technical Support Center for the synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate . As a Senior Application Scientist, I have designed this resource to help researchers and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the chemoselectivity challenges, impurity profiling, and process optimization required for this specific thiazole building block.

This guide moves beyond basic procedures by explaining the mechanistic causality behind each synthetic choice, ensuring your workflows are robust, reproducible, and self-validating.

I. Synthesis Workflow & Impurity Origins

The synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a three-stage process: Hantzsch thiazole cyclization, electrophilic aromatic bromination, and chemoselective N-Boc protection[1][2][3]. The diagram below maps the critical path and the mechanistic deviations that lead to common impurities.

SynthesisWorkflow SM 2-Bromo-1-cyclopropylethan-1-one + Thiourea Int1 4-Cyclopropylthiazol-2-amine (Intermediate 1) SM->Int1 EtOH, Reflux (Hantzsch Cyclization) Imp1 Unreacted SM / Ring-Opened Intermediates SM->Imp1 Insufficient Heat / Time Int2 5-Bromo-4-cyclopropylthiazol-2-amine (Intermediate 2) Int1->Int2 Br2 or NBS, 0°C to RT (Electrophilic Substitution) Imp2 Des-bromo Impurity (Incomplete Bromination) Int1->Imp2 Under-stoichiometric Bromine Target Tert-butyl (5-bromo-4-cyclopropylthiazol- 2-yl)carbamate (Target) Int2->Target Boc2O, TEA, THF (N-Boc Protection) Imp3 Di-Boc Impurity (Over-protection) Int2->Imp3 Excess Boc2O or DMAP Catalyst

Fig 1: Synthesis workflow of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate.

II. Troubleshooting Guide: Impurity Management (Q&A)

Q: Why am I seeing high levels of a "Di-Boc" impurity, and how do I prevent it? A: The formation of the di-Boc imide impurity is a classic issue in aminothiazole chemistry. While the 2-amino group is moderately nucleophilic, the addition of the first Boc group creates a carbamate N-H. Primary amines are unique because they can accommodate two protecting groups[4]. If you use a hypernucleophilic catalyst like DMAP (4-Dimethylaminopyridine), it forms a highly reactive acylpyridinium intermediate with Boc2O. This intermediate is so reactive that it overcomes the electronic deactivation of the mono-Boc amine, forcing a second Boc group onto the nitrogen. Causality-driven solution: Omit DMAP entirely. Rely solely on a mild base like Triethylamine (TEA) and strictly limit Boc2O to 1.05 equivalents[3].

Q: My LC-MS shows a significant M-78/80 peak. What causes this Des-bromo impurity? A: This indicates incomplete bromination at the C5 position of the thiazole ring. The 2-amino group strongly donates electron density into the thiazole ring via resonance, making the C5 position highly activated toward electrophilic aromatic substitution[2]. If the reaction stalls, it is rarely due to a lack of reactivity. Instead, it is typically caused by the degradation of your brominating agent (e.g., moisture degrading N-Bromosuccinimide to succinimide, or volatilization of Br2). Causality-driven solution: Use freshly recrystallized NBS or freshly titrated Br2. Ensure the reaction is kept at 0°C during addition to prevent oxidative side reactions, then warm to room temperature to push the reaction to completion.

Q: The Hantzsch cyclization is leaving unreacted 2-bromo-1-cyclopropylethan-1-one. Should I add more thiourea? A: No, adding more thiourea will complicate the purification. The root cause is steric hindrance. The cyclopropyl group adds significant steric bulk adjacent to the carbonyl carbon, which increases the activation energy required for the initial nucleophilic attack by the thiourea sulfur[1]. Causality-driven solution: The reaction requires kinetic energy to overcome this steric barrier. Ensure a vigorous reflux in ethanol for at least 6 hours, rather than relying on room temperature stirring.

III. Quantitative Impurity Data & Tolerances

To ensure downstream success in drug development, strict analytical control is required. Below is a summary of the quantitative data for tracking and mitigating common impurities in this workflow.

Impurity ProfileStructural OriginDetection (LC-MS m/z)Est. HPLC RRTAcceptable LimitCorrective Action
Di-Boc Impurity Over-protection at 2-amino group[M+H]⁺ Target + 1001.35< 1.0%Restrict Boc2O to 1.05 eq; omit DMAP catalyst.
Des-bromo Impurity Incomplete C5 bromination[M+H]⁺ Target - 78/800.85< 0.5%Use freshly titrated Br2; validate via IPC before quench.
Unreacted SM Incomplete Hantzsch cyclization[M+H]⁺ 163 / 1650.60< 0.1%Extend reflux time; ensure vigorous heating.
De-Boc Impurity Acidic hydrolysis during workup[M+H]⁺ Target - 1000.75< 0.5%Maintain pH > 7 during aqueous washing phases.

(Note: RRT = Relative Retention Time compared to the target carbamate on a standard C18 reverse-phase column).

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 4-Cyclopropylthiazol-2-amine

Mechanistic Goal: Construct the thiazole core via Hantzsch condensation[1].

  • Reaction: In a 250 mL round-bottom flask, dissolve 2-bromo-1-cyclopropylethan-1-one (1.0 eq) in absolute ethanol (0.5 M). Add thiourea (1.05 eq).

  • Activation: Heat the mixture to a vigorous reflux (approx. 78°C). The heat is critical to overcome the steric hindrance of the cyclopropyl ring. Stir for 6 hours.

  • IPC Validation: Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation is achieved when the starting haloketone is completely consumed and a dominant peak at m/z 141 [M+H]⁺ is observed.

  • Workup: Cool to room temperature, concentrate under vacuum, and neutralize with saturated aqueous NaHCO3 to precipitate the free amine. Filter and dry.

Step 2: Electrophilic Bromination to 5-Bromo-4-cyclopropylthiazol-2-amine

Mechanistic Goal: Regioselective bromination at the activated C5 position[2].

  • Reaction: Dissolve 4-cyclopropylthiazol-2-amine (1.0 eq) in DMF or Methanol (0.3 M) and cool to 0°C using an ice bath to prevent oxidative polymerization.

  • Addition: Add N-Bromosuccinimide (NBS) or Br2 (1.02 eq) dropwise over 30 minutes. Maintain the temperature at 0°C during addition, then allow to warm to room temperature for 2 hours.

  • IPC Validation: Analyze via LC-MS. Validation is achieved when the m/z 141 peak disappears, replaced by an isotopic doublet at m/z 219/221 (1:1 ratio, characteristic of a single bromine atom).

  • Workup: Quench with 10% aqueous sodium thiosulfate to destroy unreacted bromine. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 3: Chemoselective N-Boc Protection

Mechanistic Goal: Protect the 2-amino group without triggering di-Boc formation[3].

  • Reaction: Dissolve 5-bromo-4-cyclopropylthiazol-2-amine (1.0 eq) in anhydrous THF (0.2 M). Add Triethylamine (TEA) (1.5 eq). Do not add DMAP.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.05 eq) dissolved in a small volume of THF. Stir at room temperature for 12 hours.

  • IPC Validation: Analyze via HPLC. Validation is achieved when the starting material is <1% and the di-Boc impurity (longer retention time) is <1%.

  • Workup: Concentrate the THF. Dilute with Dichloromethane (DCM) and wash with water and brine. Dry and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate.

V. Frequently Asked Questions (FAQs)

Q: My product isolated from the Boc protection contains 15% di-Boc impurity. Can I salvage the batch? A: Yes. The di-Boc imide is sterically crowded and more labile than the mono-Boc carbamate. You can achieve selective cleavage of the second Boc group by treating the mixture with a mild base (e.g., K2CO3 in methanol) at room temperature. Monitor closely via TLC until the di-Boc spot disappears[4].

Q: Why is my bromination reaction turning black and yielding a tarry residue? A: This indicates oxidative polymerization. Aminothiazoles are electron-rich and prone to oxidation. To prevent this, ensure your solvent is thoroughly degassed, strictly control the exotherm by adding the brominating agent dropwise at 0°C, and avoid large excesses of Br2[2].

Q: Can I perform the Boc protection before the bromination step? A: While synthetically possible, it is mechanistically unfavorable. The Boc group is electron-withdrawing. If you protect the amine first, you withdraw electron density from the thiazole ring, making the C5 position significantly less nucleophilic. This would force you to use harsher bromination conditions (e.g., higher heat, stronger Lewis acids), which risks deprotecting the Boc group you just installed[3]. The standard route (bromination first) is highly preferred.

VI. References

  • European Patent Office. "THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS - EP 1981884 B1". Google Patents. URL:

  • Journal of Medicinal Chemistry. "Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents". ACS Publications. URL:[Link]

  • RSC Publishing. "Dual protection of amino functions involving Boc". Royal Society of Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate with other thiazole building blocks

The 2-aminothiazole scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, allosteric modulators, and anti-infective agents. When functionalizing this cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, allosteric modulators, and anti-infective agents. When functionalizing this core, the choice of building block dictates not only the synthetic tractability of the molecule but also its downstream pharmacokinetic (PK) properties.

As a Senior Application Scientist, I frequently evaluate the utility of various heterocyclic precursors. Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (CAS: 944805-56-5) has emerged as a superior building block compared to its standard methyl or unprotected analogs. This guide objectively compares its performance, mechanistically explains the causality behind its structural advantages, and provides a self-validating experimental workflow for its application.

Structural and Physicochemical Comparison

To understand why Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is highly valued, we must benchmark it against alternative thiazole building blocks. The table below summarizes the quantitative and qualitative differences based on experimental observations in cross-coupling efficiency and metabolic profiling [1][2].

Building BlockC4-SubstituentN2-ProtectionSuzuki Coupling YieldMetabolic Stability (C4)Lipophilicity Contribution
Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate CyclopropylBocHigh (>80%) Excellent (Oxidation resistant)Moderate/High
Tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate MethylBocHigh (>80%)Poor (Prone to benzylic oxidation)Low
2-Amino-5-bromo-4-cyclopropylthiazole CyclopropylNoneFails / Poor (<10%) Excellent (Oxidation resistant)Moderate
Tert-butyl (5-bromothiazol-2-yl)carbamate HydrogenBocModerate (~65%)Moderate (Susceptible to ring opening)Lowest

Mechanistic Causality: Why This Specific Scaffold?

The superiority of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is rooted in two distinct structural modifications: the N-Boc protection and the C4-cyclopropyl group .

The Necessity of N-Boc Protection (Synthetic Tractability)

Attempting a palladium-catalyzed Suzuki-Miyaura cross-coupling on an unprotected 2-amino-5-bromothiazole typically results in reaction failure or abysmal yields [1]. The free amine is highly nucleophilic and acts as a competing ligand, poisoning the palladium catalyst. Furthermore, the unprotected amine can undergo competitive intermolecular N-arylation (Buchwald-Hartwig-type side reactions). The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group effectively masks the amine's nucleophilicity, prevents catalyst deactivation, and significantly increases the solubility of the bromide in organic solvents like 1,4-dioxane and toluene.

The "Cyclopropyl Effect" (Pharmacokinetic Optimization)

Replacing a standard C4-methyl group with a C4-cyclopropyl ring is a classical bioisosteric strategy used to optimize central nervous system (CNS) exposure and metabolic half-life [2].

  • Metabolic Shielding: The C4-methyl group of standard thiazoles is highly susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance. The cyclopropyl ring lacks these vulnerable benzylic-like protons, effectively shutting down this metabolic liability.

  • Conformational Locking: The rigid steric bulk of the cyclopropyl group forces adjacent biaryl systems into specific dihedral angles, which often enhances binding affinity in deep hydrophobic pockets (e.g., in 11β-HSD1 inhibitors or mGlu5 negative allosteric modulators) [2].

G A Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate B 5-Bromo Position A->B C 4-Cyclopropyl Group A->C D N-Boc Protection A->D E Pd-Catalyzed Cross-Coupling (Suzuki, Stille) B->E F Metabolic Stability (Blocks CYP450 Oxidation) C->F G Prevents Catalyst Poisoning & N-Arylation D->G H High-Yield Biaryl Formation E->H I Enhanced in vivo Half-Life F->I G->H

Caption: Structural features of the building block and their mechanistic advantages in drug design.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To leverage the 5-bromo position, the following step-by-step Suzuki-Miyaura cross-coupling protocol is optimized for Boc-protected 2-aminothiazoles [3].

Why this protocol is self-validating: The starting material contains a bromine atom, which presents a distinct 1:1 isotopic signature (M / M+2 peaks at m/z ~319 / 321) in LC-MS. The successful formation of the C-C bond is immediately validated by the complete disappearance of this isotopic doublet and the emergence of the product mass, eliminating ambiguity during reaction monitoring.

Reagents:
  • Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the thiazole building block, arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; residual oxygen will rapidly degrade the catalyst and halt the catalytic cycle.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe. The presence of water is strictly required to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Heating & Monitoring: Heat the mixture at 90 °C for 8–12 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting material doublet (m/z 319/321) is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Boc-Deprotection (Optional): To reveal the free amine for downstream processing, dissolve the crude product in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio. Stir at room temperature for 2 hours, then neutralize with saturated NaHCO₃.

Workflow Step1 1. Reagent Assembly Thiazole + Boronic Acid + Pd(dppf)Cl2 Step2 2. Degassing Evacuate & Backfill with Argon (3x) Step1->Step2 Step3 3. Suzuki Coupling Heat at 90°C in Dioxane/H2O (12h) Step2->Step3 Step4 4. Self-Validation LC-MS: Disappearance of Br Isotope Doublet Step3->Step4 Step5 5. Workup & Purification EtOAc Extraction & Chromatography Step4->Step5 Step6 6. Boc Deprotection TFA/DCM at RT (2h) Step5->Step6

Caption: Self-validating Suzuki-Miyaura cross-coupling and deprotection workflow.

Conclusion

When designing novel therapeutics, the selection of the correct heterocyclic building block prevents costly late-stage failures. Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate elegantly solves two major problems simultaneously: the Boc group ensures high-yielding, predictable cross-coupling chemistry, while the cyclopropyl group imparts crucial metabolic stability and conformational rigidity to the final drug candidate.

References

  • Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases National Center for Biotechnology Information (PMC)[Link]

  • Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice Journal of Medicinal Chemistry - ACS Publications[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate

As a Senior Application Scientist, my primary goal is to empower your research by providing not just reagents, but also the critical knowledge needed to handle them safely and responsibly from acquisition to disposal. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not just reagents, but also the critical knowledge needed to handle them safely and responsibly from acquisition to disposal. This guide addresses the proper disposal procedures for tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, a compound whose specific disposal data is not widely documented. In such cases, a conservative, risk-based approach grounded in the principles of chemical safety and regulatory compliance is paramount. This document provides the necessary procedural guidance to manage this chemical waste stream effectively, ensuring the safety of laboratory personnel and environmental integrity.

Part 1: Hazard Profile Analysis and Core Safety Directive

Given the absence of a specific Safety Data Sheet (SDS) for tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate, we must infer its potential hazards by examining its structural components: a brominated thiazole ring and a tert-butyl carbamate functional group. Analysis of similar compounds provides a reliable basis for hazard assessment.

Inferred Hazard Profile:

Based on data from structurally related molecules, the compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The core directive for disposal is therefore simple and absolute: Treat tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate and all materials contaminated with it as hazardous chemical waste. [5] Under no circumstances should this compound or its containers be disposed of in standard trash or via sink drains.[5][6]

Table 1: Hazard Classification of Structurally Similar Compounds
CompoundCAS NumberReported HazardsSource
tert-Butyl (5-bromothiazol-4-yl)carbamate1823881-74-8H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate2253621-15-5Acute Toxicity (Oral, Dermal, Inhalation)Skin IrritationEye IrritationSpecific Target Organ Toxicity (Single Exposure)[4]
tert-Butyl (2-bromoethyl)carbamate39684-80-5H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
tert-Butyl carbamate4248-19-5Incompatible with strong oxidizing agents. Thermal decomposition can release irritating gases.[7]

Part 2: The Disposal Workflow: A Self-Validating System

The following workflow provides a logical, step-by-step decision process for the compliant disposal of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate waste. This system is designed to be self-validating, ensuring that critical safety and regulatory checkpoints are met at each stage.

Disposal_Workflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal Process Start Waste Generation (e.g., Unused Reagent, Contaminated Labware, Spill Cleanup) Identify Step 1: Identify as Hazardous Waste (Treat all chemical waste as hazardous) Start->Identify Segregate Step 2: Segregate Waste (Solid vs. Liquid, Halogenated Organic Solid) Identify->Segregate Containerize Step 3: Select Compatible Container (Original container, or clearly labeled, sealed, non-reactive container) Segregate->Containerize Label Step 4: Label Container Correctly (Full Chemical Name, Hazard Pictograms, Date) Containerize->Label Store Step 5: Store Safely in Lab (Secondary containment, away from incompatibles like strong oxidizers) Label->Store EHS_Request Step 6: Request Waste Pickup (Contact Institutional Environmental Health & Safety - EHS) Store->EHS_Request Transition to EHS Control Accumulation Step 7: Transfer to Central Accumulation Area (Performed by trained EHS personnel) EHS_Request->Accumulation Manifest Step 8: Manifest & Final Disposal (EHS coordinates with licensed waste disposal vendor) Accumulation->Manifest End Disposal Complete Manifest->End

Caption: Disposal workflow for tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate.

Part 3: Detailed Disposal Protocols

Adherence to standardized protocols is essential for safety and compliance. The following sections detail the procedures for handling different waste streams of this compound.

Protocol 1: Disposal of Unused or Expired Solid Reagent

This protocol applies to the pure, solid form of the chemical that is no longer needed.

  • Container Selection : The best container for disposal is the original manufacturer's container.[5] If this is not possible, use a clean, dry, chemically compatible container (e.g., amber glass bottle) with a secure, leak-proof cap. Ensure the container is in good condition.[5]

  • Labeling : If not in the original container, create a hazardous waste label. This label MUST include:

    • The full, unambiguous chemical name: "tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate".

    • The words "Hazardous Waste".

    • Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).[8]

    • The date accumulation started.

    • Your name, lab number, and contact information.[5][8]

  • Storage and Segregation :

    • Store the sealed container in a designated satellite accumulation area within your laboratory.

    • This compound should be segregated as a non-reactive, halogenated organic solid .

    • Store it away from incompatible materials, particularly strong oxidizing agents.[7]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate risks from potential leaks.

  • Arranging Disposal : Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.[5] Do not transport hazardous waste outside of your lab; this must be done by trained personnel.[5]

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the chemical.

  • Collection : Collect all contaminated solid waste in a designated, lined container. A heavy-duty, clear plastic bag is often used.

  • Segregation : This waste stream should be kept separate from non-hazardous lab trash and from other types of chemical waste (e.g., sharps, liquid waste).

  • Labeling and Sealing : Once the collection bag is full, seal it securely. Place this bag inside a second, larger bag (double-bagging) for added security. Attach a hazardous waste label to the outer bag, clearly stating "Solid Waste Contaminated with tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate" and including all other required label information.

  • Storage and Pickup : Store the sealed bag in your lab's satellite accumulation area and arrange for EHS pickup as described in Protocol 1.

Protocol 3: Management of Spills and Cleanup Materials

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Immediate Actions :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is significant or you are unsure how to proceed, contact your EHS emergency line immediately.

    • Ensure the area is well-ventilated.[9]

  • Personal Protective Equipment (PPE) : Before attempting cleanup, don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.[9]

    • A lab coat.

  • Cleanup Procedure :

    • For a small, solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent to prevent dust from becoming airborne.[7][9]

    • Carefully sweep up the mixture, avoiding the creation of dust.[9]

    • Place the collected material and any contaminated cleaning tools (e.g., disposable scoops) into a sealable, compatible container.

  • Disposal :

    • Seal and label the container as "Spill Debris: tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate".

    • Treat the sealed container as hazardous waste and arrange for EHS pickup.[5]

References

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate Hazard Information . NextSDS. [Link]

  • tert-Butyl carbamate General Information . PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)carbamate Information . ChemBK. [Link]

  • Safety Data Sheet for tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate . Angene Chemical. [Link]

  • Safety Data Sheet for tert-Butyl (2-bromoethyl)carbamate . Chemsrc. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
Reactant of Route 2
Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.